molecular formula C13H17NO7 B016812 Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside CAS No. 383173-64-6

Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside

Cat. No.: B016812
CAS No.: 383173-64-6
M. Wt: 299.28 g/mol
InChI Key: MCEJVWPYHIIEJJ-WUHRBBMRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside typically involves the reaction of benzyl alcohol with 4-C-nitromethylene-|A-D-arabinopyranoside under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure high purity and consistency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside involves its interaction with specific molecular targets. The nitromethylene group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and research applications .

Comparison with Similar Compounds

  • Benzyl 4-C-Nitromethylene-|B-D-arabinopyranoside
  • Benzyl 4-C-Nitromethylene-|A-D-glucopyranoside
  • Benzyl 4-C-Nitromethylene-|B-D-glucopyranoside

Comparison: Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside is unique due to its specific arabinopyranoside ring structure, which imparts distinct chemical properties compared to its glucopyranoside counterparts. This uniqueness makes it particularly valuable in carbohydrate chemistry and related research fields .

Properties

IUPAC Name

(2R,3S,4S,5R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7/c15-10-11(16)13(17,7-14(18)19)8-21-12(10)20-6-9-4-2-1-3-5-9/h1-5,10-12,15-17H,6-8H2/t10-,11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEJVWPYHIIEJJ-WUHRBBMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459216
Record name Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383173-64-6
Record name Phenylmethyl 4-C-(nitromethyl)-β-D-arabinopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383173-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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